4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H22FN3O2S and its molecular weight is 363.45. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Quantum Chemical and Molecular Dynamic Simulation Studies : Piperidine derivatives, including those structurally related to "4-fluoro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide," have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Through quantum chemical calculations and molecular dynamics simulations, these compounds have shown potential as corrosion inhibitors, with the adsorption behaviors and binding energies providing insight into their effectiveness (Kaya et al., 2016).
Antagonistic Properties
Synthesis and Structural Characterization of Methylbenzenesulfonamide CCR5 Antagonists : Research into methylbenzenesulfonamide derivatives, including efforts towards the synthesis and structural characterization of such compounds, has revealed their potential as CCR5 antagonists. This makes them valuable in the prevention of human HIV-1 infection, underscoring the role of these compounds in therapeutic applications (Cheng De-ju, 2015).
Herbicidal Applications
New Fluoro Intermediates for Herbicidal Sulfonylureas : The development of new fluoro intermediates, aimed at enhancing the efficacy of herbicidal sulfonylureas, highlights another application area. These intermediates, including those related to benzenesulfonamide structures, have shown promise in improving selectivity and activity in wheat and cotton, marking a significant contribution to agricultural chemistry (Hamprecht et al., 1999).
Pharmaceutical Development
Multiobjective Based Design, Synthesis, and Evaluation of Arylsulfonamide/Amide Derivatives : The design and synthesis of arylsulfonamide/amide derivatives, including those involving piperidines and pyrrolidines, have been explored for their affinity towards 5-HT₇ receptors. Such studies have identified potent ligands with antagonistic properties, offering pathways for the development of new pharmacological agents (Zajdel et al., 2012).
Structural and Material Science
Single-Crystal X-ray and Solid-State NMR Characterisation : Structural investigations of compounds like AND-1184, related to "this compound," provide insights into their potential as active pharmaceutical ingredients (APIs) for dementia treatment. These studies offer a deeper understanding of the crystalline forms and dynamic behaviors of such compounds, contributing to the development of more effective drugs (Pawlak et al., 2021).
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2S/c1-14-12-16(19)5-6-17(14)25(23,24)21-13-15-7-10-22(11-8-15)18-4-2-3-9-20-18/h2-6,9,12,15,21H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPMNHGWRMTNDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.